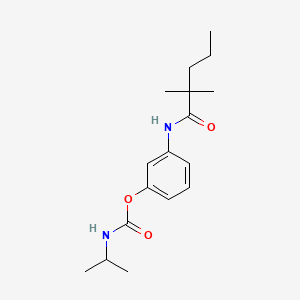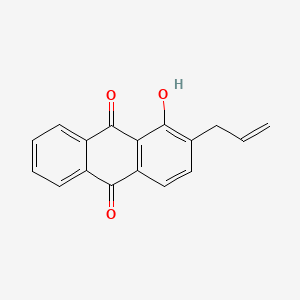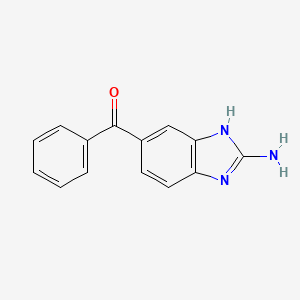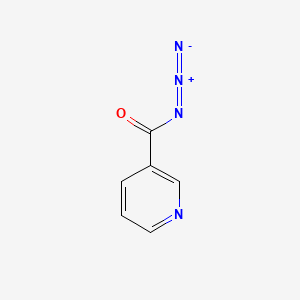
Nicotinoyl azide
Overview
Description
Nicotinoyl azide is an organic compound that features a nicotinoyl group attached to an azide functional group. This compound is known for its reactivity and is used in various chemical applications, particularly in the field of organic synthesis. The azide group is a versatile functional group that can participate in a variety of chemical reactions, making this compound a valuable intermediate in synthetic chemistry.
Mechanism of Action
Target of Action
Nicotinoyl azide is known to interact with purine nucleobases, specifically adenosine and guanosine . These nucleobases play crucial roles in various biological processes, including protein synthesis and signal transduction.
Mode of Action
Upon activation by light, this compound transitions to a highly reactive nitrenium ion . This ion is capable of forming high-energy intermediates that interact with the C-8 position of electron-rich purine nucleobases . This interaction can lead to significant changes in the structure and function of the targeted nucleobases.
Biochemical Pathways
It’s known that the compound’s interaction with purine nucleobases can influence rna structures and functions . This can potentially affect various biochemical pathways that rely on RNA for gene regulation and protein synthesis.
Pharmacokinetics
Its solubility and reactivity suggest that it might have significant bioavailability .
Result of Action
The interaction of this compound with purine nucleobases can lead to changes in RNA structure and function . This can result in alterations in gene regulation and protein synthesis, potentially influencing various cellular processes. In addition, this compound derivatives have been shown to possess significant neuropsychotropic properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity is dependent on light activation . Furthermore, the compound’s action might be affected by the cellular environment, including the presence of other molecules and ions, pH levels, and temperature.
Biochemical Analysis
Biochemical Properties
Nicotinoyl azide interacts with purine nucleobases, specifically adenosine and guanosine . Upon light activation, it becomes highly reactive and forms adducts with solvent-exposed areas of these purine residues . This interaction allows researchers to monitor solvent accessibility and identify rapid structural changes in RNA .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of RNA structures. It helps in identifying cellular RNA-protein interactions and unique intracellular RNA structures
Molecular Mechanism
The molecular mechanism of this compound involves its light-activated transformation into a highly reactive species that interacts with purine nucleobases . This interaction occurs at both single-stranded and double-stranded nucleotides, provided these nucleotides are not protected by RNA tertiary structure or RNA-protein interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is used to accurately monitor solvent accessibility and identify rapid structural changes in RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: Nicotinoyl azide can be synthesized through several methods. One common approach involves the reaction of nicotinoyl chloride with sodium azide. This reaction typically occurs in an organic solvent such as acetonitrile or dimethylformamide, under mild conditions. The reaction proceeds as follows:
Nicotinoyl chloride+Sodium azide→Nicotinoyl azide+Sodium chloride
Another method involves the use of nicotinic acid, which is first converted to nicotinoyl chloride using thionyl chloride. The nicotinoyl chloride is then reacted with sodium azide to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: Nicotinoyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted by other nucleophiles, such as amines, to form amides.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines in the presence of a base.
Cycloaddition Reactions: Often use copper(I) catalysts in the presence of alkynes.
Reduction Reactions: Utilize reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products Formed:
Amides: Formed from substitution reactions with amines.
Triazoles: Result from cycloaddition reactions with alkynes.
Amines: Produced from the reduction of the azide group.
Scientific Research Applications
Nicotinoyl azide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of triazoles through click chemistry.
Biology: Employed in the modification of biomolecules, such as nucleic acids and proteins, for labeling and tracking studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Comparison with Similar Compounds
Nicotinoyl azide can be compared with other azide-containing compounds, such as benzoyl azide and phenyl azide. While all these compounds contain the reactive azide group, this compound is unique due to the presence of the nicotinoyl moiety, which can influence its reactivity and applications. Similar compounds include:
Benzoyl Azide: Used in similar synthetic applications but lacks the nicotinoyl group’s influence on reactivity.
Phenyl Azide: Another azide compound used in organic synthesis, with different reactivity due to the phenyl group.
This compound stands out due to its specific reactivity and the presence of the nicotinoyl group, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
pyridine-3-carbonyl azide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c7-10-9-6(11)5-2-1-3-8-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSIOEUWGZNHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193159 | |
| Record name | Nicotinoyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4013-72-3 | |
| Record name | 3-Pyridinecarbonyl azide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4013-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinoyl azide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinoyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10193159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Nicotinoyl azide in organic synthesis?
A1: this compound acts as an efficient azide ion source in the Mitsunobu reaction, facilitating the conversion of alcohols into azides. [, ] This one-pot transformation offers a practical and straightforward approach to azide synthesis.
Q2: How does this compound enable the study of biomolecules?
A2: Upon photodecomposition, this compound yields Nicotinoyl nitrene. This reactive intermediate serves as a probe to investigate nucleobase solvent accessibility within cells, providing valuable insights into biomolecular structure and interactions. [, ]
Q3: What is known about the structure and spectroscopic characteristics of Nicotinoyl nitrene, the photodecomposition product of this compound?
A3: Matrix isolation infrared (IR) spectroscopy studies at 15K reveal that Nicotinoyl nitrene exists in a closed-shell singlet ground state. This state is stabilized by a significant intramolecular interaction between the nitrene nitrogen and the carbonyl oxygen. [] These findings were further supported by computational analysis at the CBS-QB3 level of theory.
Q4: How does this compound contribute to the synthesis of biologically relevant compounds?
A4: this compound plays a crucial role in synthesizing selectively protected derivatives of 5,7-dihydroxycoumarins. [] These derivatives are valuable precursors in the development of anti-HIV agents, specifically dimethylpyranocoumarins. This method streamlines the synthesis process, potentially leading to more efficient drug development.
Q5: Are there any regioselective reactions observed with this compound in coumarin synthesis?
A5: Interestingly, nicotinoylation of 5,7-dihydroxy-4-phenylcoumarin with either Nicotinoyl benzotriazole or this compound results in the selective formation of the 5-O protected ester. [] This selectivity differs from what's observed with 4-alkylcoumarins, highlighting the influence of substrate structure on reactivity.
Q6: Beyond its use in synthesis, what other applications have been explored for this compound?
A6: Research has explored the use of bis(3-pyridyl)ureas, synthesized from this compound, in supramolecular chemistry. [] These compounds, with varying spacer groups, exhibit interesting self-assembly properties, including the formation of gels and coordination polymers with silver(I) salts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
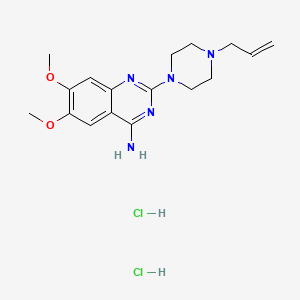

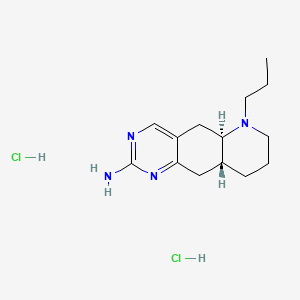
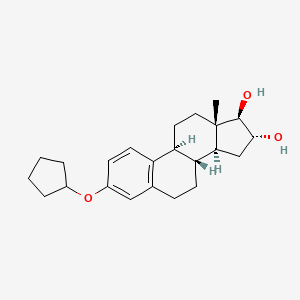
-2,3-dihydroxypropyl]oxy}phenyl)methanone](/img/structure/B1678687.png)
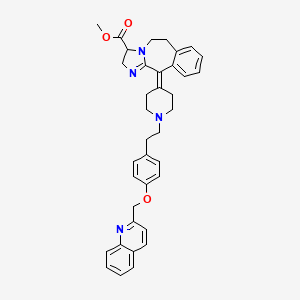
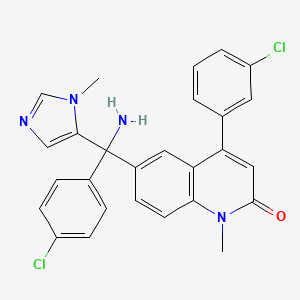
![2-[4-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-(phenylmethyl)piperidin-4-yl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1678690.png)
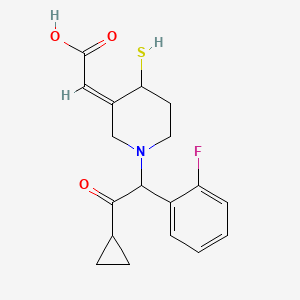
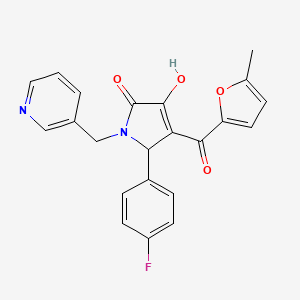
![6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B1678696.png)
